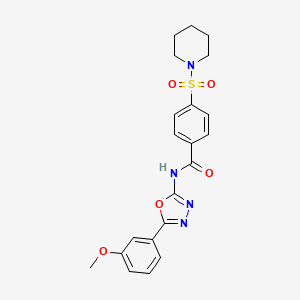

![molecular formula C10H12ClNO4S B2543711 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide CAS No. 446838-45-5](/img/structure/B2543711.png)

2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

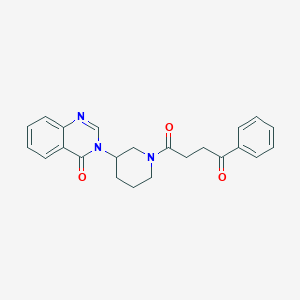

The compound "2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide" is a chlorinated acetamide with a hydroxyphenyl group that is further modified with an ethanesulfonyl substituent. This structure suggests potential for various chemical reactions and interactions due to the presence of reactive functional groups such as the chloro group, hydroxyl group, and the sulfonyl group attached to the acetamide backbone.

Synthesis Analysis

The synthesis of chlorinated acetamides typically involves acetylation reactions, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, where chloracetyl chloride is used as an acetylating agent . The process may involve multiple steps, including acetylation, esterification, and ester interchange, to achieve the desired product with high yield. The synthesis of related compounds often employs phase transfer catalysts and bases to facilitate the reaction and improve yields.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides can be elucidated using techniques such as X-ray crystallography, as demonstrated in the analysis of similar compounds . These structures often feature intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. The presence of substituents like the ethanesulfonyl group can further impact the molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

Chlorinated acetamides can undergo various chemical reactions, including silylation, which leads to the formation of heterocyclic compounds . The reactivity of the chloro group allows for substitution reactions, while the hydroxyl group can participate in esterification and etherification reactions. The sulfonyl group can also engage in reactions typical of sulfonamides, potentially leading to the formation of sulfonate esters or sulfonamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide" would likely include moderate solubility in polar solvents due to the presence of the hydroxyl and sulfonyl groups. The compound's melting point, boiling point, and stability can be influenced by the intramolecular hydrogen bonding and the overall molecular conformation. Spectroscopic methods such as IR, MS, and NMR can be used to characterize the compound and identify its functional groups .

Scientific Research Applications

Combination for Library Generation : The compound 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide has been part of synthetic efforts to generate combinatorial libraries for research, as seen in the synthesis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. The compound crystallizes as discrete molecules, showcasing non-planar structures and is linked by intermolecular hydrogen bonds, suggesting potential for diverse chemical interactions and applications (Davis & Healy, 2010).

Hydrogen Bond Investigations : Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, structurally similar to the compound , have been the focus of hydrogen bond studies. These studies reveal the importance of intra- and intermolecular hydrogen-bonding in determining the molecular behavior and stability of such compounds, potentially implicating the roles these interactions play in their biological or chemical applications (Romero & Angela Margarita, 2008).

Silylation and Structural Insights : The silylated derivatives of N-(2-hydroxyphenyl)acetamide, a compound related to 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide, have been synthesized and analyzed, revealing insights into their structure through NMR spectroscopy, X-ray crystal analysis, and other methods. This suggests avenues for modifying and understanding the properties and applications of such compounds in greater depth (Nikonov et al., 2016).

Chemoselective Acetylation and Kinetics : The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, has been explored for its kinetics and mechanism. The study of such acetylation processes provides insights into the synthetic routes and modifications of the compound , potentially influencing its applications in pharmaceutical or chemical industries (Magadum & Yadav, 2018).

properties

IUPAC Name |

2-chloro-N-(4-ethylsulfonyl-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-2-17(15,16)7-3-4-8(9(13)5-7)12-10(14)6-11/h3-5,13H,2,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCGHWURQBAIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)

![[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B2543641.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)